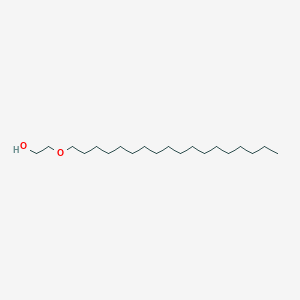

2-(Octadecyloxy)ethanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-octadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDSZQHPUZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-00-9 | |

| Record name | Polyethylene glycol monostearyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60858842 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-72-3 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceutical Sciences

This guide provides a comprehensive technical overview of 2-(Octadecyloxy)ethanol, a versatile amphiphilic compound with significant applications in research, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, and functional applications, with a focus on its role in enhancing drug delivery systems.

Molecular Identity and Physicochemical Properties

This compound, also known as hydroxyethyl stearyl ether or ethylene glycol monooctadecyl ether, is a long-chain alkyl ether alcohol.[1][2] Its defining characteristic is its amphiphilic nature, possessing a long, hydrophobic octadecyl (C18) tail and a hydrophilic hydroxyl head group.[1][3] This dual character is the foundation of its utility as a potent non-ionic surfactant, enabling it to effectively interact with both polar and non-polar substances.[1]

The molecular structure of this compound is key to its functionality. The long saturated hydrocarbon chain confers lipophilicity, while the terminal hydroxyl group provides a site for hydrogen bonding and interaction with aqueous environments. This balance of hydrophobic and hydrophilic properties dictates its behavior in various formulations, driving self-assembly into structures like micelles and liposomes, which are crucial for its applications in drug delivery.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2136-72-3 | [1][2] |

| Molecular Formula | C20H42O2 | [1][2] |

| Molecular Weight | 314.55 g/mol | [4] |

| Appearance | White fine scales or waxy solid | [5][6] |

| Melting Point | 48-55 °C | [4][6] |

| Boiling Point | 413.1 ± 18.0 °C (Predicted) | [4] |

| Density | 0.867 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Low solubility in water; forms micelles or emulsions.[1] | |

| pKa | 14.42 ± 0.10 (Predicted) | [4] |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This well-established method involves the reaction of a long-chain alkyl halide with an alcohol, in this case, ethylene glycol or a derivative.[7] The causality behind this choice of reaction is its reliability and versatility for forming ether linkages.

A typical synthetic route involves the deprotonation of ethylene glycol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an octadecyl halide, like bromooctadecane.[4][7][8] To enhance reaction kinetics and improve yields, especially when dealing with reactants of differing polarity, phase-transfer catalysts can be employed.[7]

Purification of the resulting this compound is a critical step due to its hydrophobicity. Column chromatography using silica gel with a gradient elution of solvents, such as a mixture of hexane and ethyl acetate, is a common laboratory-scale purification technique.[4][7][8] For larger-scale production, more efficient and environmentally conscious methods like countercurrent solvent extraction or crystallization may be utilized.[7] The purity of the final product is paramount for its application in pharmaceutical formulations to meet stringent quality standards.[7]

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of this compound is primarily dictated by its terminal hydroxyl group. This alcohol functionality can undergo typical reactions such as esterification, oxidation, and conversion to a better leaving group for further nucleophilic substitution.[9] For instance, it can be reacted with fatty acids to form esters or with activating agents like tosyl chloride to facilitate subsequent reactions.[9] The ether linkage, on the other hand, is generally stable under most conditions but can be cleaved under harsh acidic conditions.[10]

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the ether oxygen and the hydroxyl group will exhibit characteristic chemical shifts. The long octadecyl chain will show a large, complex signal in the aliphatic region. The protons of the ethylene glycol moiety will appear as distinct multiplets, typically in the range of 3.4-4.5 ppm, due to the deshielding effect of the adjacent oxygen atoms.[12]

-

¹³C NMR: The carbon atoms bonded to the oxygen atoms will be deshielded and appear at lower fields (typically 50-80 ppm) compared to the carbons of the alkyl chain.[12]

-

-

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to confirm the molecular weight and elemental composition.[11] High-resolution mass spectrometry can precisely determine the molecular formula (C₂₀H₄₂O₂).[11] The fragmentation pattern in the mass spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[12] A strong C-O stretching absorption will be observed around 1050-1150 cm⁻¹. The C-H stretching vibrations of the long alkyl chain will be prominent in the 2850-2960 cm⁻¹ region.

Applications in Pharmaceutical Formulations and Drug Delivery

The amphiphilic nature of this compound makes it a valuable excipient in the pharmaceutical industry, particularly for improving the solubility and bioavailability of poorly water-soluble drugs.[1][3] Its ability to act as a surfactant, emulsifier, and solubilizing agent is central to its utility.[1][3]

A key application is in the formation of advanced drug delivery systems such as micelles and liposomes .[3] In aqueous solutions, above a certain concentration (the critical micelle concentration), this compound molecules self-assemble into spherical structures where the hydrophobic octadecyl tails form a core, and the hydrophilic hydroxyl heads form an outer shell. This hydrophobic core can encapsulate lipophilic drug molecules, effectively increasing their solubility in aqueous formulations.

Furthermore, this compound can be incorporated into the lipid bilayer of liposomes and other lipid-based nanoparticles to modify their surface properties and stability.[3] It can also act as a penetration enhancer in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[1][13]

Safety and Toxicological Profile

While specific toxicological data for this compound is limited, information on structurally related long-chain alkyl ethers and alcohols can provide some insights. Generally, such compounds are considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It is recommended to use personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.[14][15] For detailed safety information, the Safety Data Sheet (SDS) for the specific product should always be consulted.

Conclusion

This compound is a functionally versatile molecule with significant potential in pharmaceutical research and development. Its well-defined amphiphilic structure underpins its utility as a surfactant and emulsifier, enabling the formulation of challenging hydrophobic drugs. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective application in creating advanced and efficacious drug delivery systems. As the pharmaceutical industry continues to seek innovative solutions for drug formulation, the role of excipients like this compound is likely to become increasingly important.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of this compound.

- CymitQuimica. CAS 2136-72-3: this compound.

- Benchchem. This compound | 9005-00-9.

- CymitQuimica. CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol.

- ChemicalBook. This compound | 2136-72-3.

- Chongqing Chemdad Co., Ltd. This compound.

- NIST WebBook. Ethanol, 2-(octadecyloxy)-.

- Australian Industrial Chemicals Introduction Scheme (AICIS). LTD1438 Public Report.

- Biosolve Shop. This compound for synthesis | C20H42O2.

- Echemi. 2-[(Z)-9-Octadecenyloxy]ethanol Safety Data Sheets.

- PharmiWeb.com. The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- CymitQuimica. SAFETY DATA SHEET.

- Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.

- Premium Alcohol Supplier. The Vital Role of Ethanol in Pharmaceuticals.

- YouTube. Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis.

Sources

- 1. CAS 2136-72-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol [cymitquimica.com]

- 6. This compound for synthesis | C20H42O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 2136-72-3 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. pharmiweb.com [pharmiweb.com]

- 11. This compound | 9005-00-9 | Benchchem [benchchem.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. burjalfalak.com [burjalfalak.com]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Physicochemical characteristics of Hydroxyethyl stearyl ether

An In-Depth Technical Guide to the Physicochemical Characteristics of Hydroxyethyl Stearyl Ether

Introduction

Hydroxyethyl stearyl ether, commonly known in the industry by its INCI name 'Steareth-n', represents a versatile class of nonionic surfactants pivotal to advancements in pharmaceutical sciences, drug delivery, and advanced material formulation. These compounds are polyethylene glycol (PEG) ethers of stearyl alcohol, where 'n' denotes the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[1] This structural motif—a lipophilic 18-carbon stearyl tail coupled with a tunable hydrophilic polyoxyethylene chain—imparts a range of surface-active properties that are fundamental to their function as emulsifiers, solubilizers, detergents, and wetting agents.

For researchers and drug development professionals, a comprehensive understanding of the physicochemical characteristics of Steareth compounds is not merely academic; it is the bedrock of rational formulation design. Properties such as the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and phase behavior in aqueous solutions (defined by the Krafft and cloud points) directly govern a formulation's stability, bioavailability, and performance. This guide provides a detailed exploration of these core characteristics, grounded in established scientific principles and supported by methodologies for their precise measurement.

Part 1: Molecular Structure and Synthesis

The fundamental structure of Hydroxyethyl stearyl ether consists of two distinct domains: a hydrophobic stearyl group (C18H37) derived from stearyl alcohol and a hydrophilic polyethylene glycol chain. The general chemical formula is C18H37(OCH2CH2)nOH.

The synthesis is achieved through the ethoxylation of stearyl alcohol, where stearyl alcohol is reacted with ethylene oxide in the presence of a catalyst.[2][3] The numerical value 'n' in the "Steareth-n" nomenclature corresponds to the average number of ethylene oxide moles reacted per mole of stearyl alcohol. This process results in a polydisperse mixture of molecules with a distribution of polyoxyethylene chain lengths. Control over the reaction conditions is therefore critical to achieving the desired average degree of ethoxylation and, consequently, the specific physicochemical properties of the final product.

Caption: General molecular structure of Hydroxyethyl Stearyl Ether (Steareth-n).

Part 2: Core Physicochemical Properties

The utility of any given Steareth compound is dictated by a set of interdependent physicochemical properties. Understanding these characteristics is essential for selecting the appropriate grade for a specific application.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. It is a critical parameter for predicting the emulsifying behavior of a surfactant. Low HLB values (typically 3-6) indicate a greater affinity for the oil phase, making the surfactant suitable for creating water-in-oil (W/O) emulsions. Conversely, high HLB values (8-18) signify a preference for the aqueous phase, ideal for oil-in-water (O/W) emulsions.[4]

The HLB of Steareth-n compounds increases with the length of the polyoxyethylene chain (the 'n' value). This tunability allows for the selection of emulsifiers for a wide range of systems. For instance, Steareth-2 is a lipophilic, low-HLB emulsifier often used in combination with a high-HLB counterpart like Steareth-21 to form highly stable O/W emulsion systems.[5][6]

| INCI Name | Average Ethylene Oxide Units (n) | HLB Value | Predominant Character | Primary Application |

| Steareth-2 | 2 | 4.9[4][5][7] | Lipophilic | W/O Emulsifier, O/W Co-emulsifier |

| Steareth-10 | 10 | ~12.4[8] | Hydrophilic | O/W Emulsifier, Wetting Agent |

| Steareth-20 | 20 | 15.3[7] | Highly Hydrophilic | O/W Emulsifier, Solubilizer |

| Steareth-21 | 21 | 15.5[4][7][9] | Highly Hydrophilic | O/W Emulsifier, Stabilizer |

| Steareth-100 | 100 | 18.8[7] | Very Highly Hydrophilic | Solubilizer, Stabilizer |

Micellization and Surface Activity

As amphiphilic molecules, Steareth compounds spontaneously self-assemble in aqueous solutions to minimize the unfavorable contact between their hydrophobic tails and water. Below a certain concentration, they primarily exist as monomers at the air-water or oil-water interface, reducing the surface or interfacial tension.

Critical Micelle Concentration (CMC): Above a specific concentration, known as the critical micelle concentration (CMC), the interface becomes saturated, and the surfactant monomers begin to aggregate in the bulk solution to form micelles.[10] Micelles are colloidal aggregates where the hydrophobic stearyl tails form a core, shielded from the water by a corona of hydrophilic polyoxyethylene heads. The CMC is a fundamental property that signals the onset of micelle formation and indicates the maximum surface tension reduction achievable.[10][11] After reaching the CMC, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.[10]

Caption: Effect of concentration on surface tension and micelle formation.

Phase Behavior in Aqueous Systems

The solubility and physical state of surfactants in water are highly dependent on temperature, leading to distinct phase behaviors critical for formulation and storage.

Krafft Point (Tk): The Krafft point is the minimum temperature at which micelles can form.[12] Below the Krafft temperature, the solubility of the surfactant is lower than its CMC. In this state, excess surfactant does not form micelles but instead exists as hydrated crystals, often causing the solution to appear cloudy or opaque.[12][13] At the Krafft point, the solubility becomes equal to the CMC, and upon further heating, the crystals dissolve to form a clear micellar solution.[12][13] While the Krafft point is a defining feature of ionic surfactants, it can also be observed in nonionic surfactants, particularly those with long, crystalline alkyl chains like the stearyl group.[14][15] Increasing the alkyl chain length generally increases the Krafft temperature due to stronger van der Waals interactions.[12]

Cloud Point (Tc): The cloud point is a phenomenon characteristic of nonionic surfactants containing polyoxyethylene chains. It is the temperature above which an aqueous solution of the surfactant becomes turbid or "cloudy."[15] This phase separation occurs because the hydrogen bonds between water molecules and the ether linkages of the hydrophilic chain weaken with increasing temperature. This dehydration makes the surfactant less water-soluble, leading to its separation as a distinct, surfactant-rich phase.[15] The cloud point is a critical parameter for liquid formulations, as exceeding this temperature can lead to irreversible phase separation and loss of efficacy.

Part 3: Experimental Characterization Protocols

Accurate determination of these physicochemical properties is essential for quality control and formulation development. The following section outlines standard methodologies.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: This protocol uses tensiometry to measure the surface tension of a series of surfactant solutions. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

Apparatus:

-

Precision Tensiometer (e.g., Du Noüy ring or Wilhelmy plate type)

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of Hydroxyethyl stearyl ether in deionized water (e.g., 1000 mg/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

-

Temperature Equilibration: Place the solutions in a thermostatic bath to ensure all measurements are performed at a constant, defined temperature (e.g., 25°C).

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Surface Tension Measurement: Measure the surface tension of each diluted solution, starting from the most dilute and progressing to the most concentrated. Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[10]

Caption: Experimental workflow for CMC determination using tensiometry.

Determination of the Krafft Point (Tk)

Principle: The Krafft point is determined by identifying the temperature at which the hydrated crystals of the surfactant dissolve to form a clear micellar solution.

Apparatus:

-

Jacketed glass vessel

-

Circulating water bath with heating and cooling capabilities

-

Calibrated thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Light source for visual observation

Procedure:

-

Solution Preparation: Prepare a 1% (w/w) aqueous dispersion of the Hydroxyethyl stearyl ether in the jacketed vessel.

-

Cooling and Crystallization: Cool the dispersion using the circulating bath while stirring gently until the surfactant precipitates, forming a turbid suspension.

-

Controlled Heating: Begin heating the suspension at a slow, controlled rate (e.g., 0.5°C/minute) with continuous stirring.

-

Observation: Carefully observe the solution for clarity.

-

Tk Identification: The Krafft point is the temperature at which the last traces of turbidity disappear, and the solution becomes completely clear.[15] The measurement should be repeated to ensure reproducibility.

Part 4: Applications in Research and Drug Development

The well-defined physicochemical properties of Hydroxyethyl stearyl ethers make them invaluable tools for pharmaceutical scientists.

-

Emulsification: As highly effective emulsifiers, they are used to create stable oil-in-water nanoemulsions and microemulsions. These systems can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability for oral, topical, or parenteral delivery. The ability to blend low and high HLB Steareth compounds allows for fine-tuning of emulsion stability for a given oil phase.[5][6]

-

Solubilization: The hydrophobic cores of Steareth micelles can solubilize poorly water-soluble active pharmaceutical ingredients (APIs). This is a key strategy for developing formulations of drugs that would otherwise have poor absorption and efficacy.

-

Topical and Transdermal Delivery: In creams, lotions, and gels, Steareth compounds act as emulsifiers and also modify skin feel and product texture. Their surfactant properties can also influence drug partitioning into the stratum corneum, potentially enhancing transdermal drug delivery.

Part 5: Safety and Regulatory Considerations

The safety of Steareth ingredients has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that the Steareth group of compounds is safe as used in cosmetic formulations.[16][17][18] Acute oral toxicity studies in rats showed Steareth-2 and Steareth-10 to be nontoxic.[17] Furthermore, these ingredients were found to be neither primary irritants nor sensitizers to human skin in clinical tests.[1][16]

A key consideration in the manufacturing of Steareth compounds is the potential for the formation of 1,4-dioxane as a byproduct of ethoxylation.[2] This substance is a known potential carcinogen. However, modern purification processes are effective at removing 1,4-dioxane to trace levels, ensuring the safety of the final ingredient for cosmetic and pharmaceutical use.[1][2][16]

Conclusion

Hydroxyethyl stearyl ethers are a functionally rich class of nonionic surfactants whose performance is directly linked to their fundamental physicochemical characteristics. The ability to control properties like the HLB value through the degree of ethoxylation provides formulators with a powerful tool to engineer sophisticated delivery systems. A thorough understanding and precise measurement of the CMC, Krafft point, and cloud point are essential for developing stable, safe, and effective products. As drug development continues to tackle the challenges of poorly soluble molecules, the rational application of versatile excipients like Steareth-n will remain a cornerstone of formulation science.

References

- Steareth-2 | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide. (2025). Accessed via Google Search.

- Schott, H. (1976). Effect of inorganic additives on solutions of nonionic surfactants IV: Krafft points. Journal of Pharmaceutical Sciences, 65(7), 979-81.

- Schott, H. (2005). Krafft points and cloud points of polyoxyethylated nonionic surfactants part 1 krafft points in binary surfactant-water systems.

- Steareth-21 | MakingCosmetics. (n.d.). MakingCosmetics Inc.

- Steareth-20 - Cosmetics Info. (n.d.). CosmeticsInfo.org.

- Final Report on the Safety Assessment of Steareth-2,-4,-6,-7,-10,-11,-13,-15, and-20. (1985). Scilit.

- Lanigan, R. S., & Andersen, F. A. (2001). Safety Assessment of PPG-11 and PPG-15 Stearyl Ether as Used in Cosmetics. International Journal of Toxicology, 20(1_suppl), 1-11.

- Krafft temper

- STEARETH-20. (n.d.).

- STEARETH-2. (n.d.).

- Abbott, S. (n.d.). Cloud and Krafft points | Practical Surfactants Science. Prof Steven Abbott.

- Steareth-40. (n.d.). PubChem.

- Emulsifiers HLB Values. (n.d.). Scribd.

- Krafft Points and Cloud Points of Polyoxyethylated Nonionic Surfactants. (2009). Semantic Scholar.

- Emulsifiers sorted by HLB Value. (n.d.). CONVERGENT COSMETICS.

- STEARETH-2. (n.d.).

- STEARETH-2. (n.d.).

- STEARETH-2. (n.d.).

- Steareth-2. (2023). SpecialChem.

- STEARETH 2. (n.d.).

- Critical micelle concentr

- Surface tension curves of HES sample solutions. (n.d.).

- Critical Micelle Concentration (CMC) Lookup Table - Surfactant. (n.d.). Alfa Chemistry.

- Physicochemical Properties of Cellulose Ethers. (2022). MDPI.

- Detection and estimation of ethers. (n.d.).

- Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. (2020).

- N',N'-BIS(2-HYDROXYETHYL)TRIMETHYLENEDIAMINE. (n.d.). gsrs.

- Determination of Surface Tension of Surfactant Solutions from a Regul

- Polyoxyethylene (2) stearyl ether. (n.d.). MedChemExpress.

- Polyoxyethylene (10) stearyl ether. (n.d.). MedChemExpress.

- Foaming and dynamic surface tension of aqueous polymer/surfactants solutions 1: Ethyl(hydroxyethyl) cellulose and sodium dodecyl sulphate. (n.d.).

- Preparation and Characterization of Non-Aromatic Ether Self-Assemblies on a HOPG Surface. (n.d.). FULIR.

- Physicochemical Properties of Cellulose Ethers. (2022).

- Polyoxyl stearyl ether [NF]. (n.d.). PubChem.

- HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. (2007). Semantic Scholar.

- Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)

- Deep Blue Documents. (n.d.). University of Michigan.

Sources

- 1. specialchem.com [specialchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. scientificspectator.com [scientificspectator.com]

- 5. Steareth-2 | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 6. atamankimya.com [atamankimya.com]

- 7. scribd.com [scribd.com]

- 8. SID 134989203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Krafft temperature - Wikipedia [en.wikipedia.org]

- 13. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. Effect of inorganic additives on solutions of nonionic surfactants IV: Krafft points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cosmeticsinfo.org [cosmeticsinfo.org]

- 17. scilit.com [scilit.com]

- 18. Steareth-40 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 2-(Octadecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Octadecyloxy)ethanol, also known as ethylene glycol monooctadecyl ether, is a versatile amphiphilic compound with a prominent role as a surfactant in various industrial and consumer products, including pharmaceuticals and cosmetics.[1][2] Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, allows it to function effectively as an emulsifier, solubilizing agent, and penetration enhancer.[1][2] This guide provides a comprehensive toxicological profile of this compound, synthesizing available data to inform risk assessment and ensure safe handling and application. Due to a lack of extensive toxicological data for this compound for certain endpoints, this guide incorporates data from structurally related ethylene glycol ethers to provide a more complete assessment, with such instances clearly indicated.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate, absorption, and potential toxicity.

| Property | Value | Reference |

| CAS Number | 2136-72-3 | [2] |

| Molecular Formula | C20H42O2 | [3] |

| Molecular Weight | 314.55 g/mol | [3][4] |

| Appearance | Waxy solid | [5] |

| Melting Point | 48-53 °C | [4] |

| Boiling Point | 413.1±18.0 °C (Predicted) | [4] |

| Water Solubility | Low | [2] |

| Log Pow (Octanol/Water Partition Coefficient) | > 6.5 (High lipophilicity) | [6] |

Manufacturing and Applications

This compound is primarily synthesized via the Williamson ether synthesis or by reacting 1-octadecanol with ethylene oxide.[7][8] Its amphiphilic nature makes it a valuable ingredient in a wide range of applications:

-

Pharmaceuticals: Used as a solubilizing agent and penetration enhancer in topical and transdermal drug delivery systems.[1][2]

-

Cosmetics and Personal Care Products: Functions as an emulsifier, surfactant, and emollient in creams, lotions, and other formulations.[1]

-

Industrial Applications: Employed as a surfactant in detergents and stabilizers in various formulations.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Currently, there is limited specific data on the toxicokinetics of this compound. However, its physicochemical properties provide some insights into its likely behavior in biological systems.

Absorption

-

Dermal: Due to its high lipophilicity (log Pow > 6.5) and surfactant properties, some degree of dermal absorption is expected.[6] The rate of absorption through the skin for monosubstituted glycol ethers generally decreases with increasing molecular weight.[9]

-

Inhalation: Due to its low vapor pressure, inhalation exposure is generally considered to be low under normal conditions of use.

Metabolism (Predicted)

The metabolism of ethylene glycol ethers typically involves oxidation of the terminal alcohol group. It is anticipated that this compound would be metabolized by alcohol and aldehyde dehydrogenases to form 2-(octadecyloxy)acetaldehyde, which would then be further oxidized to 2-(octadecyloxy)acetic acid. This metabolic pathway is crucial as the resulting acidic metabolites are often implicated in the toxicity of ethylene glycol ethers.

Caption: Predicted metabolic pathway of this compound.

Hazard Identification

This section details the potential health hazards associated with exposure to this compound, drawing on available data and read-across from structurally similar compounds.

Acute Toxicity

-

Oral: An acute oral toxicity study in female rats, conducted according to OECD TG 420, established a low acute toxicity with an LD50 of >2000 mg/kg body weight.[6][10] No mortality was observed at this dose, though clinical signs such as hunched posture, diarrhea, and pilo-erection were noted at 2000 mg/kg bw.[6][10]

-

Dermal: No specific acute dermal toxicity data for this compound are available. However, given its expected low dermal absorption, acute dermal toxicity is anticipated to be low.[6]

-

Inhalation: No data are available for the acute inhalation toxicity of this compound.

Irritation and Sensitization

-

Skin Irritation: While no specific skin irritation studies on this compound were found, it is considered to be a potential skin irritant based on the properties of structurally related chemicals.[6]

-

Eye Irritation: Similar to skin irritation, this compound is considered a potential eye irritant based on data from related compounds.[6]

-

Skin Sensitization: There is no available information on the skin sensitization potential of this compound.[6]

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound are not publicly available. For structurally related shorter-chain ethylene glycol ethers, repeated exposure has been shown to cause testicular toxicity and effects on the hematopoietic system.[1] However, it is generally observed that the toxicity of ethylene glycol monoalkyl ethers is inversely proportional to the length of the alkyl chain.[10] Therefore, the long octadecyl chain of this compound may result in lower systemic toxicity compared to its shorter-chain counterparts.

Genotoxicity

There is a lack of specific genotoxicity data for this compound. For other ethylene glycol ethers, most genotoxicity tests have been negative.[11] However, some positive results for chromosome aberrations and sister-chromatid exchanges have been reported for ethoxyethanol.[11] Given the absence of data, a battery of in vitro and in vivo genotoxicity tests would be necessary for a comprehensive assessment.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. For related ethylene glycol ethers, there is generally no significant concern for human carcinogenicity.[1][12]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound are not available. Studies on other ethylene glycol ethers have shown that some can cause reproductive and developmental toxicity, with effects such as testicular atrophy and teratogenicity.[10][11][13] However, these effects are typically associated with the shorter-chain compounds, and the toxicity is believed to be mediated by their acidic metabolites.[10] The long alkyl chain of this compound may influence its metabolic profile and subsequent toxicity.

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicological experiments, based on OECD guidelines, that would be essential for a thorough safety assessment of this compound.

Acute Dermal Irritation/Corrosion (Following OECD 404)

Caption: Experimental workflow for an acute dermal irritation study (OECD 404).

Methodology:

-

Animal Selection: Use healthy young adult albino rabbits.[14]

-

Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk.

-

Application: Apply 0.5 g of the test substance (moistened with a small amount of water if solid) to a small area (approximately 6 cm²) of skin and cover with a gauze patch.[15]

-

Exposure: Secure the patch with a semi-occlusive dressing for a 4-hour exposure period.[15]

-

Removal and Observation: After 4 hours, remove the patch and any residual test substance.[15] Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and continue observations for up to 14 days if effects persist.[16]

-

Scoring: Grade skin reactions according to a standardized scoring system (e.g., Draize scale).

Bacterial Reverse Mutation Test (Ames Test; Following OECD 471)

Caption: Experimental workflow for a bacterial reverse mutation test (OECD 471).

Methodology:

-

Bacterial Strains: Utilize amino-acid requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[2][9]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix).[9]

-

Test Procedure (Plate Incorporation Method):

-

Add the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer to molten top agar.

-

Pour the mixture onto minimal glucose agar plates.[17]

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

-

Evaluation: Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative (solvent) control. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Risk Characterization and Conclusion

This compound exhibits low acute oral toxicity.[6][10] Based on data from structurally related compounds, it is prudent to consider it as a potential skin and eye irritant.[6] Significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. While the long alkyl chain may attenuate the systemic toxicity often seen with shorter-chain ethylene glycol ethers, comprehensive testing is required to confirm this.

For occupational settings, appropriate personal protective equipment, including gloves and eye protection, should be used to minimize direct contact.[18][19] For consumer products, formulation concentrations should be established based on a thorough risk assessment that considers the potential for skin and eye irritation.

Further research is crucial to fully elucidate the toxicological profile of this compound and to establish definitive no-observed-adverse-effect levels (NOAELs) for the various toxicological endpoints.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 2-(Octadecyloxy)

- CymitQuimica. CAS 2136-72-3: this compound.

- Australian Industrial Chemicals Introduction Scheme (AICIS). LTD1438 Public Report.docx.

- Santa Cruz Biotechnology.

- ChemicalBook. This compound Two Chongqing Chemdad Co. ,Ltd.

- NIST WebBook. Ethanol, 2-(octadecyloxy)-.

- Sigma-Aldrich.

- Echemi. 2-[(Z)

- OECD Existing Chemicals Database. SIDS INITIAL ASSESSMENT PROFILE.

- PubMed.

- FDA.

- ECHA.

- Lanigan, R. S. (2001). Report: Reproductive and Developmental Toxicity of Ethylene Glycol and Its Ethers. International Journal of Toxicology, 20(1_suppl), 1-13.

- ChemicalBook. This compound Chemical Properties,Uses,Production.

- CymitQuimica. CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol.

- Birnbaum, L. S., & Bucher, J. R. (2010). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives, 118(4), 451–454.

- ECETOC. (2002). Monograph No.

- ChemSafetyPro.COM.

- Biosafe.

- National Toxicology Program. (2008).

- Johnson, W., Jr, & Cosmetic Ingredient Review Expert Panel. (2002). Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate. International journal of toxicology, 21 Suppl 1, 9–38.

- OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4.

- Phillips, B. J., & Jenkinson, P. (2001). Is ethanol genotoxic?

- Benchchem. This compound.

- Fiume, M. M., Heldreth, B. A., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2015). Safety Assessment of Ethanolamides as Used in Cosmetics. International journal of toxicology, 34(1 Suppl), 18S–34S.

- National Toxicology Program. (1998). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents.

- Cosmetic Ingredient Review Expert Panel. (2004). Final report on the safety assessment of octoxynol-1, octoxynol-3, octoxynol-5, octoxynol-6, octoxynol-7, octoxynol-8, octoxynol-9, octoxynol-10, octoxynol-11, octoxynol-12, octoxynol-13, octoxynol-16, octoxynol-20, octoxynol-25, octoxynol-30, octoxynol-33, octoxynol-40, octoxynol-70, octoxynol-9 carboxylic acid, octoxynol-20 carboxylic acid, potassium octoxynol-12 phosphate, sodium octoxynol-2 ethane sulfonate, sodium octoxynol-2 sulfate, sodium octoxynol-6 sulfate, and sodium octoxynol-9 sulfate. International journal of toxicology, 23 Suppl 1, 59–111.

- Méndez, C. S., & Becerra, A. F. (2007). Male and female reproductive toxicity induced by sub-chronic ethanol exposure in CF-1 mice.

- American Cleaning Institute. (2006). SIDS Initial Assessment Report For SIAM 22 TOME 1: SIAR.

- American Cleaning Institute. (2006). SIDS Initial Assessment Report For SIAM 22.

- Cosmetic Ingredient Review.

- Nelson, B. K., Brightwell, W. S., Setzer, J. V., & O'Donohue, T. L. (1984). Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol. Environmental health perspectives, 57, 255–259.

- Japan Society for Occupational Health. (2007). Ethylene glycol monoethyl ether C2H5OCH2CH2OH [CAS No. 110-80-5] Reproductive toxicant: Group 2.

- FAO. Skin (dermal)

- OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.

- Suárez-Torres, J. D., Aristizabal-Pachón, A. F., & Trujillo-Vargas, C. M. (2021). The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. Journal of pharmacological and toxicological methods, 110, 107070.

- Fiume, M. M., Heldreth, B., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2013). Final report of the safety assessment of Alcohol Denat., including SD Alcohol 3-A, SD Alcohol 30, SD Alcohol 39, SD Alcohol 39-B, SD Alcohol 39-C, SD Alcohol 40, SD Alcohol 40-B, and SD Alcohol 40-C, and the denaturants, Quassin, Brucine Sulfate/Brucine, and Denatonium Benzoate. International journal of toxicology, 32(3 Suppl), 5S–33S.

- ECHA.

- ECHA.

- Cosmetic Ingredient Review. (n.d.).

- Alves, M., et al. (2021). Integrated approaches to testing and assessment as a tool for the hazard assessment and risk characterization of cosmetic preservatives. Journal of Applied Toxicology, 41(2), 235-249.

- Committee on Carcinogenicity of Chemicals in Food, Consumer Products and the Environment. (2018).

- ECHA. 2-(2-butoxyethoxy)

- ECHA. 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)

- Suárez-Torres, J. D., Aristizabal-Pachón, A. F., & Trujillo-Vargas, C. M. (2020). The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action. Toxicology mechanisms and methods, 30(6), 462–475.

- Rao, G. N., & Sastry, B. S. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. cir-safety.org [cir-safety.org]

- 3. epa.gov [epa.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. ecetoc.org [ecetoc.org]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cir-safety.org [cir-safety.org]

- 14. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. CIR Portal Ingredient Status Report [cir-reports.cir-safety.org]

Environmental fate of long-chain alkyl ethers

An In-Depth Technical Guide to the Environmental Fate of Long-Chain Alkyl Ethers

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental fate of long-chain alkyl ethers (LCAEs). Designed for researchers, environmental scientists, and drug development professionals, this document moves beyond simple definitions to explore the intricate mechanisms governing the persistence, transformation, and transport of these compounds in the environment. We will delve into the causal relationships between their physicochemical properties and their behavior in various environmental compartments, detail the primary degradation pathways, and provide validated analytical protocols for their quantification.

Introduction: The Nature and Significance of Long-Chain Alkyl Ethers

Long-chain alkyl ethers are organic compounds characterized by an ether linkage (R-O-R') where at least one of the alkyl groups (R or R') is a long hydrocarbon chain (typically C8 or greater).[1] These molecules are prevalent in numerous industrial and commercial applications, including surfactants, solvents, lubricants, and as intermediates in chemical synthesis.[2][3] Their amphiphilic nature, combining a polar ether group with a nonpolar alkyl chain, dictates their utility but also their complex environmental interactions.

The ether bond itself is known for its high dissociation energy (approximately 360 kJ mol⁻¹), which confers significant chemical stability and resistance to degradation, classifying many ether compounds as recalcitrant.[2] As the alkyl chain length increases, properties such as hydrophobicity and sorption potential increase, while water solubility and volatility decrease.[4] These characteristics are paramount in determining their environmental distribution and ultimate fate.

Physicochemical Properties and Environmental Partitioning

The environmental journey of an LCAE is fundamentally governed by its physical and chemical properties. The interplay between the polar ether linkage and the nonpolar alkyl chain dictates how the molecule partitions between air, water, soil, sediment, and biota.

Key Physicochemical Determinants:

-

Water Solubility: LCAEs are generally characterized by low water solubility, which decreases significantly as the alkyl chain elongates.[2][4] This property limits their concentration in the aqueous phase and promotes partitioning to more hydrophobic compartments.

-

Octanol-Water Partition Coefficient (log Kow): This value, a measure of a chemical's hydrophobicity, is high for LCAEs and increases with chain length. A high log Kow suggests a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms.[5][6]

-

Vapor Pressure: LCAEs have relatively low vapor pressures, meaning they are not highly volatile.[7] Consequently, long-range atmospheric transport is generally not a primary distribution pathway.

-

Sorption Behavior: Due to their hydrophobicity, LCAEs exhibit strong sorption to soil and sediment, primarily through partitioning into soil organic matter (SOM).[8][9] This process is a critical factor in their environmental mobility, as strong sorption reduces their availability in the water column for transport and biological uptake.[8][10]

Table 1: Physicochemical Property Trends for a Homologous Series of Dialkyl Ethers

| Compound Name | Carbon Chain | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | Log Kow (Estimated) | Environmental Implication |

| Di-n-butyl ether | C4-O-C4 | 130.23 | 142 | Low | 2.8 | Moderate sorption potential |

| Di-n-hexyl ether | C6-O-C6 | 186.34 | 227 | Very Low | 4.8 | Strong sorption, low mobility |

| Di-n-octyl ether | C8-O-C8 | 242.45 | 291 | Insoluble | 6.9 | Very strong sorption, likely bioaccumulative |

| Di-n-dodecyl ether | C12-O-C12 | 354.67 | >350 | Insoluble | >8.0 | Extreme sorption, high bioaccumulation potential |

Note: Exact values can vary based on measurement conditions. This table illustrates general trends.

Degradation Pathways: Biotic and Abiotic Mechanisms

The persistence of LCAEs in the environment is determined by their susceptibility to degradation. While the ether bond is robust, both biological and, to a lesser extent, abiotic processes can lead to their transformation.

Biotic Degradation (Biodegradation)

Biodegradation is the primary mechanism for the breakdown of LCAEs in the environment. The process is mediated by microorganisms, particularly bacteria and fungi, which possess enzymatic systems capable of cleaving the ether bond.

The most common pathway is initiated by an oxidative attack on one of the α-carbons (the carbon atom adjacent to the ether oxygen).[2][11][12] This reaction is typically catalyzed by monooxygenase enzymes, such as cytochrome P450s, leading to the formation of an unstable hemiacetal.[2] This intermediate then spontaneously hydrolyzes, cleaving the ether bond to yield an alcohol and an aldehyde. The resulting alcohol and aldehyde are typically long-chain fatty alcohols and aldehydes, which are readily biodegradable through pathways like β-oxidation.[13]

Several strains of bacteria, particularly from the genus Rhodococcus, have been identified as capable of degrading various alkyl ethers.[2][11][12] Studies have shown that the rate of oxidation can decrease as the alkyl chain length increases, likely due to the corresponding decrease in water solubility and bioavailability of the substrate to the microorganisms.[2][11]

Caption: Primary aerobic biodegradation pathway of long-chain alkyl ethers.

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not significant for LCAEs under typical environmental conditions.

-

Hydrolysis: The ether bond is chemically stable and resistant to hydrolysis in the pH range typically found in the environment (pH 4-9).

-

Photolysis: LCAEs do not contain chromophores that absorb light in the solar spectrum (λ > 290 nm), making direct photolysis an unlikely degradation route. Indirect photolysis via reaction with hydroxyl radicals in the atmosphere could occur, but the low volatility of LCAEs limits their presence in the gas phase.

Analytical Methodologies for Environmental Matrices

Accurate quantification of LCAEs in complex environmental matrices like soil, sediment, and water is essential for understanding their fate and transport. This requires a robust analytical workflow involving efficient extraction, cleanup, and sensitive instrumental detection. The method of choice is typically chromatography coupled with mass spectrometry.

Experimental Protocol: Quantification of LCAEs in Sediment by PLE and LC-MS/MS

This protocol provides a self-validating system for the determination of C12-C18 alkyl ethers in sediment samples.

1. Objective: To extract and quantify trace levels of target LCAEs from a complex sediment matrix.

2. Materials and Reagents:

-

Sediment sample, freeze-dried and homogenized (sieved < 2mm).

-

Solvents: Dichloromethane (DCM), Acetone, Hexane, Methanol (all HPLC or pesticide grade).

-

Internal Standards: Mass-labeled analogues of the target LCAEs (e.g., ¹³C- or ²H-labeled).

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil for cleanup.

-

Instrumentation: Pressurized Liquid Extraction (PLE) system, Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

3. Step-by-Step Methodology:

-

Step 3.1: Sample Preparation and Spiking

-

Weigh 10 g of the homogenized sediment into a PLE extraction cell.

-

Spike the sample with a known amount of the internal standard solution. This is a critical self-validation step to correct for matrix effects and variations in extraction efficiency.

-

Add an equivalent amount of drying agent (e.g., diatomaceous earth) and mix thoroughly.

-

-

Step 3.2: Pressurized Liquid Extraction (PLE)

-

Place the cell in the PLE system.

-

Causality: PLE is chosen over traditional Soxhlet extraction for its reduced solvent consumption, faster extraction times, and high efficiency, which is achieved by using elevated temperatures and pressures to increase solvent penetration and analyte solubility.

-

Set PLE parameters:

-

Solvent: DCM:Acetone (1:1, v/v)

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Cycles: 2 cycles, 5 minutes each.

-

-

Collect the extract in a collection vial.

-

-

Step 3.3: Extract Concentration and Cleanup

-

Reduce the volume of the extract to ~1 mL using a gentle stream of nitrogen.

-

Perform a solvent exchange into hexane.

-

Causality: A cleanup step is mandatory to remove co-extracted matrix interferences (e.g., lipids, humic substances) that can suppress the instrument signal and damage the analytical column.

-

Pass the hexane extract through a pre-conditioned silica gel SPE cartridge.

-

Elute the target LCAEs with a solvent of intermediate polarity, such as DCM:Hexane (1:1, v/v).

-

Evaporate the cleaned extract to near dryness and reconstitute in 1 mL of the initial mobile phase (e.g., Methanol).

-

-

Step 3.4: LC-MS/MS Analysis

-

Causality: LC-MS/MS is the authoritative technique for this analysis due to its high selectivity and sensitivity.[14] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes even at very low concentrations in a complex matrix.

-

Inject the final extract into the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes.

-

-

MS/MS Conditions (ESI Positive Mode):

-

Monitor at least two specific precursor-to-product ion transitions (MRMs) for each target analyte and internal standard for confident identification and quantification.

-

-

-

Step 3.5: Quality Assurance/Quality Control (QA/QC)

-

Analyze a procedural blank, a matrix spike, and a duplicate sample with each batch of 10 samples.

-

The recovery of the internal standard should be within 70-130%.

-

The procedural blank must be free of target analytes above the method detection limit.

-

Caption: Analytical workflow for determining LCAEs in sediment.

Ecotoxicity and Conclusion

The environmental risk of LCAEs is linked to their persistence and potential for bioaccumulation. Due to their hydrophobic nature, they are likely to partition into the fatty tissues of organisms. While specific toxicity data for many individual LCAEs is limited, related long-chain compounds like alcohols and alkylphenols can exhibit aquatic toxicity.[15][16][17] For instance, the toxicity of alcohol ethoxylates generally increases with the length of the alkyl chain.[15] Given their persistence and bioaccumulative potential, the release of LCAEs into the environment warrants careful consideration.

References

-

Schmid, A., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. [Link]

-

Unacademy. (n.d.). Physical and chemical properties of ethers. Unacademy. [Link]

-

Quora. (2016). What are the physical and chemical properties of ethers?. Quora. [Link]

-

Environment and Climate Change Canada & Health Canada. (2018). Screening Assessment Poly(alkoxylates/ethers) Group. Government of Canada. [Link]

-

PW. (2024). Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024. PW. [Link]

-

Linton, T. K., et al. (2008). Assessment of the environmental risk of long-chain aliphatic alcohols. Ecotoxicology and Environmental Safety. [Link]

-

Schmid, A., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. ResearchGate. [Link]

-

Roberts, D. W. (2008). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety. [Link]

-

GeeksforGeeks. (2022). Physical and Chemical Properties of Ethers. GeeksforGeeks. [Link]

-

Schmid, A., et al. (2000). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed. [Link]

-

Roberts, D. W. (2008). Environmental properties of long chain alcohols. Part 1. ChemView. [Link]

-

BYJU'S. (n.d.). Physical and Chemical Properties of Ether. BYJU'S. [Link]

-

Dutta, T. K. (2005). Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review. Environmental Geochemistry and Health. [Link]

-

Kibis, E. N., et al. (2022). Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota. Microorganisms. [Link]

-

Abe, A., et al. (2013). Determination of Poly(oxyethylene)alkyl ether in Environmental Water. ResearchGate. [Link]

-

Chiou, C. T. (2000). Contaminant sorption by soil and bed sediment: Is there a difference?. U.S. Geological Survey. [Link]

-

International Journal of Scientific Research in Science and Technology. (2024). Environmental Analytical Chemistry: Methods, Challenges and Future Directions. ijsrst.com. [Link]

-

Koelmans, A. A., et al. (2006). Extensive sorption of organic compounds to black carbon, coal, and kerogen in sediments and soils: mechanisms and consequences for distribution, bioaccumulation, and biodegradation. Environmental Science & Technology. [Link]

-

Liu, C., et al. (2024). Distinctive adsorption and transport behaviors of short-chain versus long-chain perfluoroalkyl acids in a river sediment. Environmental Science and Pollution Research. [Link]

-

Orata, F., et al. (2009). Long chain perfluorinated alkyl acids derivatisation and identification in biota and abiota matrices using gas chromatography. Bulletin of Environmental Contamination and Toxicology. [Link]

-

Zhang, Y., et al. (2025). Degradation pathways of PE-derived long-chain linear alkanes by oxidation with alkane hydroxylases (AHs). ResearchGate. [Link]

-

Salgueiro-González, N., et al. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Analytica Chimica Acta. [Link]

-

De Oliveira, V. A., et al. (2015). Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. ResearchGate. [Link]

Sources

- 1. physical and chemical properties of ethers [unacademy.com]

- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024 [pw.live]

- 5. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Extensive sorption of organic compounds to black carbon, coal, and kerogen in sediments and soils: mechanisms and consequences for distribution, bioaccumulation, and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinctive adsorption and transport behaviors of short-chain versus long-chain perfluoroalkyl acids in a river sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. canada.ca [canada.ca]

- 16. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(Octadecyloxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-(Octadecyloxy)ethanol (CAS No. 2136-72-3), also known as ethylene glycol monooctadecyl ether.[1][2] Designed for the laboratory professional, this document moves beyond standard safety data sheet (SDS) formats to deliver actionable insights and protocols grounded in the physicochemical nature of the compound.

Section 1: Executive Summary & Key Hazard Profile

This compound is an amphiphilic long-chain alkyl ether, characterized by a hydrophobic octadecyl chain and a hydrophilic hydroxyl group.[1][3] This structure gives it surfactant properties, making it valuable in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of hydrophobic compounds.[1][3] While extensive GHS classification and toxicological data are not consistently available across all supplier safety data sheets, a cautious approach is warranted due to its chemical structure and intended applications.[4] The primary risks are associated with direct contact, and proper laboratory hygiene and personal protective equipment are paramount.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2136-72-3 | [2] |

| Molecular Formula | C20H42O2 | [2] |

| Molecular Weight | 314.55 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Solubility | Low solubility in water | [1] |

| Melting Point | 54-56 °C | [5][6] |

| Boiling Point | 393 °C at 760 mmHg | [5] |

| Flash Point | 110 °C | [6] |

GHS Hazard Identification

Data on the GHS classification for this compound is limited and sometimes inconsistent across sources.[4] However, related shorter-chain alkoxy ethanols exhibit known hazards. For instance, 2-(dodecyloxy)-ethanol is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[7] Given the structural similarities, a conservative approach assuming potential for irritation is prudent.

-

Pictograms: While often not specified for this exact compound, pictograms for irritation (GHS07) and potentially serious eye damage (GHS05) should be considered based on data from analogous chemicals.[7]

-

Potential Hazard Statements: May cause skin irritation, May cause serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[5]

Section 2: Toxicological Profile and Health Effects

A complete toxicological profile for this compound is not thoroughly established in publicly available literature.[4][6] Much of the understanding is derived from its chemical class and structurally related compounds.

-

Acute Toxicity: The toxicological properties have not been fully investigated.[8] For a structurally similar chemical, the oral LD50 was found to be greater than 2000 mg/kg bw, indicating low acute toxicity via ingestion.

-

Skin and Eye Irritation: Based on its surfactant properties and data from related chemicals, this compound is expected to cause skin and eye irritation.[5] Direct contact with the eyes could lead to serious irritation.[5]

-

Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[5]

-

Sensitization: No sensitizing effects are known.[6]

-

Chronic Exposure: Data on chronic exposure, carcinogenicity, mutagenicity, or reproductive toxicity is not available.[8][9]

Section 3: Exposure Control and Safe Laboratory Practices

Given the potential for irritation, implementing robust exposure controls is essential for ensuring personnel safety in a research environment.

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[8] A certified chemical fume hood is required when weighing, transferring, or performing any operation that could generate dust or aerosols.

-

Containment: For procedures with a higher risk of aerosolization, consider using a glove box or other containment enclosure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following workflow should be used to determine the necessary level of protection for any given task.

Caption: Decision Tree for Spill Response.

-

Personal Precautions: Avoid dust formation and substance contact. [4][10]Ensure adequate ventilation.

-

Containment & Cleanup: For a small spill, use an inert absorbent material like sand or vermiculite to collect the substance. [11]Place it in a suitable, closed container for disposal. [12]Prevent the material from entering drains or sewer systems. [4][10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration and seek immediate medical attention. [4]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. [5][12]Consult a physician if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [9][12]Remove contact lenses if present and easy to do. [13]Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. [5]Call a physician or poison control center immediately. [14]

Section 5: Disposal and Ecological Information

-

Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. [8]Do not dispose of it via sewer systems. [4]The material may be sent to a licensed chemical destruction plant. [4]* Ecological Information: There is no data available on the ecotoxicity of this compound, including its effects on fish, daphnia, or algae. [4]Its low water solubility suggests it is not likely to be mobile in the environment. [8]

References

-

Safety data sheet - Docosanoic acid-methyl ester. CPAChem. [Link]

-

Hazardous Chemical Information System (HCIS) - Details for Ethanol, 2-(dodecyloxy)-. Safe Work Australia. [Link]

-

Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]

-

Methyl Behenate - Safety Data Sheet. Agilent Technologies. [Link]

-

Public Report: 1-Propanamine, N,N-dimethyl-3-(octadecyloxy)-. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

This compound: Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-(Dodecyloxy)ethanol. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet: Ethanol. Chemos GmbH & Co.KG. [Link]

-

Ethanol, 2-(octadecyloxy)-. NIST WebBook. [Link]

-

Material Safety Data Sheet - Cleaner. AWS. [Link]

-

Ethanol: incident management. GOV.UK. [Link]

-

What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGard. [Link]

-

2‐Propoxyethanol (2‐(Propyloxy)ethanol). Publisso. [Link]

-

Safety Data Sheet: Ethanol. Carl ROTH. [Link]

-

How To Safely Manage and Store Ethanol On-Site. NDT Group. [Link]

-

How to Handle and Store Ethanol. Eagle Manufacturing. [Link]

-

Safe handling of ethanol and its applications. iSolvents. [Link]

-

Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

-

Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

Sources

- 1. CAS 2136-72-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Ethanol, 2-(octadecyloxy)- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. agilent.com [agilent.com]

- 7. Details [hcis.safeworkaustralia.gov.au]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Octadecyloxy)ethanol and its Synonyms in Scientific Literature

Introduction

In the landscape of pharmaceutical sciences and advanced material development, precision in chemical nomenclature is paramount. The compound 2-(Octadecyloxy)ethanol, a nonionic surfactant, is a cornerstone in the formulation of a wide array of products, from cosmetics to sophisticated drug delivery systems. Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, allows it to expertly modulate the interface between oil and water phases. This guide provides an in-depth exploration of this compound, its various synonyms, and its critical role in scientific research and development.

Decoding the Nomenclature: A Guide to Synonyms

The multiplicity of names for this compound can be a source of confusion. Understanding the context in which each synonym is used is crucial for researchers and developers.

| Synonym | Context of Use | Key Identifiers |

| This compound | IUPAC Name | CAS Number: 2136-72-3 |

| Ethylene glycol monooctadecyl ether | Descriptive Chemical Name | Molecular Formula: C₂₀H₄₂O₂ |

| Polyoxyethylene (2) stearyl ether | Polymer Chemistry Name | CAS Number (generic for ethoxylated stearyl alcohol): 9005-00-9 |

| Steareth-2 | INCI Name (Cosmetics) | INCI: Steareth-2 |

| Brij™ S2 | Trade Name | Brand: Brij™ |

| 2-Octadecoxyethanol | Alternative Chemical Name |

Physicochemical Properties and Formulation Insights

The efficacy of this compound as a surfactant is rooted in its physicochemical properties. Its low Hydrophilic-Lipophilic Balance (HLB) of approximately 4.9 makes it an excellent water-in-oil (W/O) emulsifier. This property is particularly valuable in the creation of stable creams and lotions where the oil phase is the continuous phase.

Solubility Profile

The solubility of this compound is a critical consideration in formulation development. It is generally soluble in alcohols and nonpolar oils, but insoluble in water and propylene glycol. This differential solubility is leveraged in various formulation strategies.

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Propylene Glycol | Insoluble |

| Cottonseed Oil | Soluble |

Critical Micelle Concentration (CMC)

Applications in Drug Delivery and Nanotechnology